1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine
Overview
Description
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine is a chemical compound with the molecular formula C₁₂H₁₄Cl₂N₂O₂S and a molecular weight of 321.22 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 1,2-dichloro-2-phenylethenesulfonyl group. It is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine typically involves the reaction of piperazine with 1,2-dichloro-2-phenylethenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,2-Dichloro-2-phenylethenesulfonyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chloro-2-phenylethenesulfonyl)piperazine: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.
1-(1,2-Dibromo-2-phenylethenesulfonyl)piperazine: The presence of bromine atoms instead of chlorine can lead to variations in chemical and physical properties.
1-(1,2-Dichloro-2-phenylethenesulfonyl)morpholine: Substituting the piperazine ring with a morpholine ring can affect the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-[(E)-1,2-dichloro-2-phenylethenyl]sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2S/c13-11(10-4-2-1-3-5-10)12(14)19(17,18)16-8-6-15-7-9-16/h1-5,15H,6-9H2/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPMIUVPFCVOG-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(=C(C2=CC=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)S(=O)(=O)/C(=C(/C2=CC=CC=C2)\Cl)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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